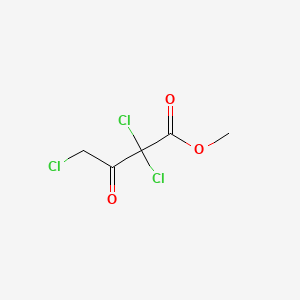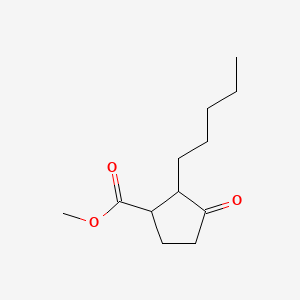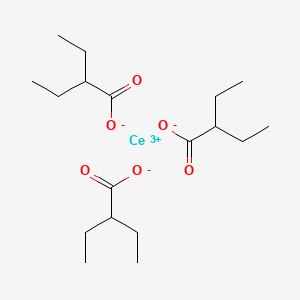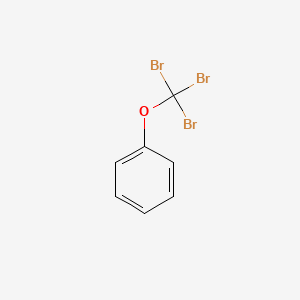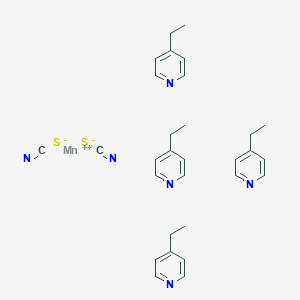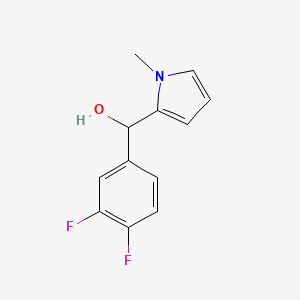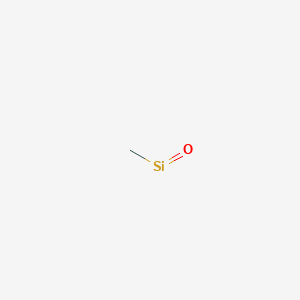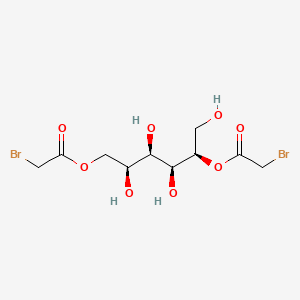![molecular formula C12H24N9O7PS3 B12655348 ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate CAS No. 20446-95-1](/img/structure/B12655348.png)
ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 117826 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role as an inhibitor in biochemical processes, particularly in the inhibition of protein synthesis. This compound has been studied for its potential therapeutic applications, especially in the context of cancer research and treatment.
Vorbereitungsmethoden
The synthesis of NSC 117826 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of the compound through a series of organic reactions. This may include the use of reagents such as dimethyl sulfoxide, N,N-dimethylformamide, and ethyl acetate.
Intermediate Steps: Subsequent steps involve the modification of the core structure to introduce functional groups that are essential for the compound’s activity. These steps often require precise control of reaction conditions, such as temperature and pH.
Final Synthesis: The final step involves the purification and crystallization of the compound to obtain NSC 117826 in its pure form. This may involve techniques such as column chromatography and recrystallization.
Industrial production methods for NSC 117826 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality.
Analyse Chemischer Reaktionen
NSC 117826 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives that may have different biological activities.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives with altered properties.
Substitution: NSC 117826 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 117826 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 117826 is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for the development of new compounds and materials.
Biology: In biological research, NSC 117826 is studied for its role in inhibiting protein synthesis. This makes it a useful tool for understanding cellular processes and developing new therapeutic strategies.
Medicine: In medicine, NSC 117826 is being investigated for its potential as an anticancer agent. Its ability to inhibit protein synthesis in cancer cells makes it a promising candidate for drug development.
Industry: In industrial applications, NSC 117826 is used in the production of various chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Wirkmechanismus
The mechanism of action of NSC 117826 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the initiation and elongation phases of protein synthesis. This inhibition occurs through the binding of NSC 117826 to ribosomal subunits, preventing the assembly of functional polysomes and thereby blocking protein synthesis.
The molecular targets of NSC 117826 include various initiation factors and ribosomal proteins. By binding to these targets, the compound disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis. This mechanism is particularly effective in cancer cells, where protein synthesis is often upregulated.
Vergleich Mit ähnlichen Verbindungen
NSC 117826 can be compared with other similar compounds, such as:
Cycloheximide: Like NSC 117826, cycloheximide is an inhibitor of protein synthesis. cycloheximide primarily targets the elongation phase, whereas NSC 117826 affects both initiation and elongation.
Puromycin: Puromycin is another protein synthesis inhibitor that acts by causing premature chain termination. Unlike NSC 117826, puromycin incorporates into the growing peptide chain, leading to its termination.
Anisomycin: Anisomycin inhibits protein synthesis by targeting the peptidyl transferase activity of the ribosome. NSC 117826, on the other hand, affects the assembly of polysomes.
The uniqueness of NSC 117826 lies in its dual action on both the initiation and elongation phases of protein synthesis, making it a versatile and potent inhibitor.
Eigenschaften
CAS-Nummer |
20446-95-1 |
|---|---|
Molekularformel |
C12H24N9O7PS3 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate |
InChI |
InChI=1S/C12H24N9O7PS3/c1-4-26-10(22)16-13-7(30)19-29(25,20-8(31)14-17-11(23)27-5-2)21-9(32)15-18-12(24)28-6-3/h4-6H2,1-3H3,(H,16,22)(H,17,23)(H,18,24)(H6,13,14,15,19,20,21,25,30,31,32) |
InChI-Schlüssel |
GVWTWMACVMWTFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC(=S)NP(=O)(NC(=S)NNC(=O)OCC)NC(=S)NNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




